6-Hydroxy-2-(naphthalen-1-yl)pyrimidin-4(3H)-one

Bromodomain inhibition Epigenetic probe Binding affinity profiling

Assay reproducibility often fails due to misidentified naphthyl-pyrimidinone isomers. This exact 6-hydroxy-2-(naphthalen-1-yl) derivative eliminates that risk as a structurally authenticated BRD4 BD1 low-affinity comparator (Kd 3.3 μM) and validated SARS-CoV-2 PLpro negative control (WO2024064335A1, IC₅₀ > 100 μM). - Exceptional aqueous solubility (≥100 mg/mL) enables DMSO-free assay preparation. - Supplied with full analytical characterization to distinguish it from inactive 2-naphthyl or ring-fused analogs. - Specified purity ensures reliable baseline binding data, free from cytotoxic artifacts.

Molecular Formula C14H10N2O2
Molecular Weight 238.24 g/mol
CAS No. 89508-88-3
Cat. No. B11872501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Hydroxy-2-(naphthalen-1-yl)pyrimidin-4(3H)-one
CAS89508-88-3
Molecular FormulaC14H10N2O2
Molecular Weight238.24 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2C3=NC(=CC(=O)N3)O
InChIInChI=1S/C14H10N2O2/c17-12-8-13(18)16-14(15-12)11-7-3-5-9-4-1-2-6-10(9)11/h1-8H,(H2,15,16,17,18)
InChIKeyLLUXASQKSYHBKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Hydroxy-2-(naphthalen-1-yl)pyrimidin-4(3H)-one Overview


6-Hydroxy-2-(naphthalen-1-yl)pyrimidin-4(3H)-one (CAS 89508-88-3, C₁₄H₁₀N₂O₂, MW 238.24) is an aromatic heterocyclic compound characterized by a pyrimidin-4(3H)-one core substituted at the 2-position with a naphthalen-1-yl group and bearing a 6-hydroxy moiety . This naphthalenyl-pyrimidine architecture places the compound within a broader chemotype that has been systematically explored for protein kinase inhibition and cellular proliferative disorder indications [1]. Notably, in a 2023 patent disclosure of SARS-CoV-2 papain-like protease (PLpro) inhibitors, this exact compound was designated as "Reference 7" and evaluated alongside active naphthyl-substituted pyranopyrimidinone derivatives [2].

6-Hydroxy-2-(naphthalen-1-yl)pyrimidin-4(3H)-one Substitution Risks


The naphthyl-pyrimidinone chemical class encompasses compounds with widely divergent biological profiles, substitution patterns, and ring fusion states that preclude simple interchangeability. Within the 2-naphthyl-substituted diarylpyrimidine (DAPY) series alone, Liang et al. synthesized 38 analogues with EC₅₀ values spanning from 0.002 μM to >100 μM against wild-type HIV-1 reverse transcriptase, demonstrating that even minor modifications (e.g., cyano vs. methoxy substitution at the naphthalene C6 position) alter activity by orders of magnitude [1]. Furthermore, patent literature explicitly distinguishes between substituted naphthalenyl-pyrimidines bearing the 6-hydroxy-4(3H)-pyrimidinone core [2] and structurally distinct subclasses such as naphthyl-substituted pyranopyrimidinones with fused oxygen-containing rings that exhibit entirely different target engagement profiles (e.g., K-Ras inhibition) [3]. A procurement decision based solely on "naphthyl-pyrimidine" or "pyrimidinone" class membership without verifying the exact substitution pattern (6-hydroxy-2-(naphthalen-1-yl) versus 2-(naphthalen-2-yl), 5-substituted, or ring-fused variants) will almost certainly result in discordant assay outcomes.

6-Hydroxy-2-(naphthalen-1-yl)pyrimidin-4(3H)-one vs. Closest Analogs


BRD4 BD1 Bromodomain Binding Affinity

6-Hydroxy-2-(naphthalen-1-yl)pyrimidin-4(3H)-one exhibits a measured binding affinity (Kd) of 3.3 ± 0.1 μM (3.30 × 10³ nM) to the BRD4 BD1 bromodomain as determined by isothermal titration calorimetry (ITC), with a replicate ITC measurement confirming a Kd of 3.40 × 10³ nM [1]. In contrast, potent BRD4 inhibitors such as JQ1 and I-BET762 display Kd values in the low nanomolar range (typically 30-100 nM) for the same bromodomain [1]. This compound's micromolar binding affinity establishes it as a low-affinity or negative control candidate rather than a potent probe.

Bromodomain inhibition Epigenetic probe Binding affinity profiling

SARS-CoV-2 PLpro Inhibitory Activity

In a 2023 patent disclosure evaluating naphthyl-substituted pyranopyrimidinones and related compounds as SARS-CoV-2 papain-like protease (PLpro) inhibitors, 6-Hydroxy-2-(naphthalen-1-yl)pyrimidin-4(3H)-one was explicitly included as 'Reference 7' and showed no measurable inhibition (IC₅₀ > 100 μM) [1]. This sharply contrasts with active compounds from the same patent series, such as Example 1 (IC₅₀ = 0.013 μM) and Example 5 (IC₅₀ = 0.024 μM), which incorporate a fused pyran ring absent in the target compound [1].

SARS-CoV-2 Papain-like protease Antiviral screening

Aqueous Solubility Profile

This compound demonstrates aqueous solubility of ≥100 mg/mL (≥620 mM), with the "≥" designation indicating solubility at this concentration without reaching saturation . This is notable for a compound containing a naphthalen-1-yl substituent, which typically confers significant hydrophobicity. For comparison, many 2-naphthyl-substituted pyrimidine analogues without the 6-hydroxy moiety exhibit predicted logP values exceeding 3.5 and correspondingly poor aqueous solubility (<0.1 mg/mL) [1].

Solubility Formulation Assay compatibility

Tautomeric Structure and Analytical Behavior

The compound exists in equilibrium between 4(3H)-one and 4-ol (hydroxy-pyrimidine) tautomeric forms, with the 6-hydroxy substituent further contributing to tautomeric complexity . This tautomeric identity is reflected in its multiple nomenclatures: 6-Hydroxy-2-(naphthalen-1-yl)pyrimidin-4(3H)-one (IUPAC-preferred), 6-Hydroxy-2-(1-naphthalenyl)-4(3H)-pyrimidinone, and 6-Hydroxy-2-(naphthalen-1-yl)pyrimidin-4(1H)-one . In contrast, simple 2-naphthyl-pyrimidines lacking the 6-hydroxy group (e.g., 4,6-dimethyl-2-(naphthalen-1-yl)pyrimidine) exhibit no such tautomerism and present fundamentally different chromatographic retention and mass spectrometric ionization profiles [1].

Tautomerism Analytical reference LC-MS characterization

6-Hydroxy-2-(naphthalen-1-yl)pyrimidin-4(3H)-one Applications


Negative Control for BRD4 Bromodomain Screening

With a measured Kd of 3.3 μM against the BRD4 BD1 bromodomain [1], this compound serves as a structurally relevant low-affinity comparator or negative control in bromodomain inhibitor screening campaigns. When evaluating novel naphthalenyl-pyrimidinone derivatives for epigenetic target engagement, this compound establishes a baseline binding threshold above which active hits should demonstrate Kd values in the sub-micromolar to nanomolar range. The absence of cytotoxicity or functional activity data further supports its utility as a binding-only control devoid of downstream phenotypic effects.

Inactive Reference for SARS-CoV-2 Antiviral Discovery

As explicitly designated "Reference 7" in WO2024064335A1 with IC₅₀ > 100 μM against SARS-CoV-2 PLpro [2], this compound provides a validated inactive control for coronavirus protease inhibitor screening. Researchers developing novel PLpro inhibitors can benchmark assay performance using this compound to verify that observed inhibition derives from test compounds rather than assay artifacts, given that active pyranopyrimidinones from the same patent series exhibit nanomolar potencies.

Aqueous-Compatible Scaffold for Assay Development

The exceptional aqueous solubility of ≥100 mg/mL (>620 mM) distinguishes this naphthalenyl-pyrimidinone from more hydrophobic congeners, enabling direct dissolution in aqueous assay buffers without requiring DMSO. This property is valuable for developing enzyme assays where DMSO concentrations must be strictly controlled to avoid solvent-induced artifacts, particularly for screens involving membrane proteins, intrinsically disordered proteins, or thermolabile targets sensitive to organic co-solvents.

LC-MS and HPLC Reference for Tautomer Validation

The tautomeric equilibrium between 4(3H)-one and 4-ol forms, coupled with the 6-hydroxy substituent, produces a distinctive analytical fingerprint that differs from non-hydroxylated 2-naphthyl-pyrimidines [3]. This compound is suitable as a reference standard for developing and validating chromatographic separation methods that must resolve tautomeric species or distinguish hydroxylated pyrimidinones from their non-hydroxylated synthetic precursors and byproducts in quality control workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Hydroxy-2-(naphthalen-1-yl)pyrimidin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.